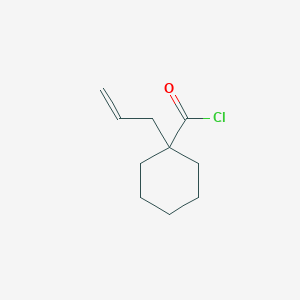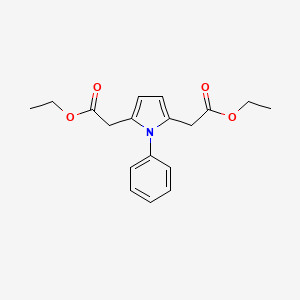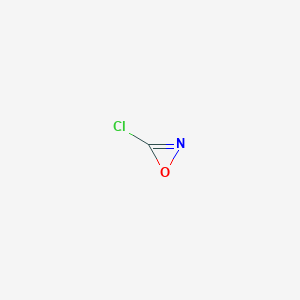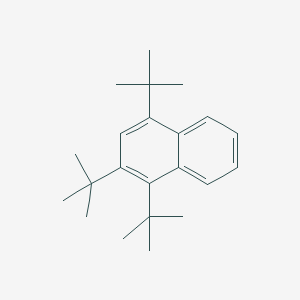
1,2,4-Tri-tert-butylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Tri-tert-butylnaphthalene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of three tert-butyl groups attached to the naphthalene ring at the 1, 2, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Tri-tert-butylnaphthalene can be synthesized through Friedel-Crafts alkylation of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity. Post-reaction purification steps, such as distillation and recrystallization, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Tri-tert-butylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the available positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Partially hydrogenated naphthalene derivatives.
Substitution: Nitro and sulfonic acid derivatives of this compound.
Scientific Research Applications
1,2,4-Tri-tert-butylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds and as a model compound in studies of aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1,2,4-tri-tert-butylnaphthalene involves its interaction with molecular targets through hydrophobic and π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological molecules, such as enzymes and receptors. The pathways involved may include modulation of signal transduction and alteration of membrane properties.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Tri-tert-butylnaphthalene: Similar structure but different substitution pattern.
1,3,5-Tri-tert-butylnaphthalene: Another isomer with tert-butyl groups at different positions.
2,6-Di-tert-butylnaphthalene: Lacks one tert-butyl group compared to 1,2,4-tri-tert-butylnaphthalene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
73319-62-7 |
|---|---|
Molecular Formula |
C22H32 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
1,2,4-tritert-butylnaphthalene |
InChI |
InChI=1S/C22H32/c1-20(2,3)17-14-18(21(4,5)6)19(22(7,8)9)16-13-11-10-12-15(16)17/h10-14H,1-9H3 |
InChI Key |
AHYGHTWVHAPOIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C2=CC=CC=C21)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide](/img/structure/B14460446.png)


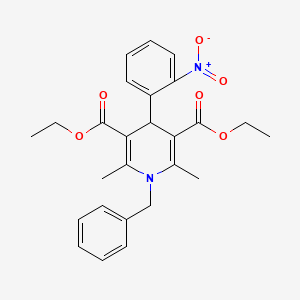
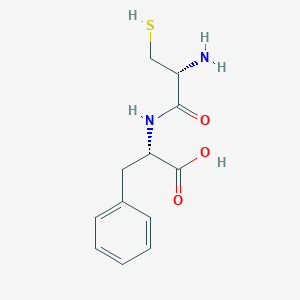

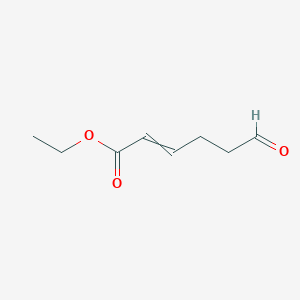

![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)
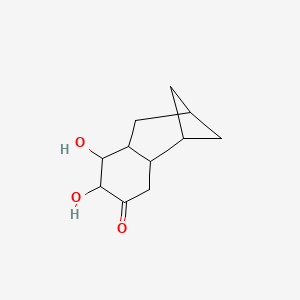
![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
